molecular formula C20H18N2O2S B2472564 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922598-66-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2472564
CAS No.: 922598-66-1
M. Wt: 350.44
InChI Key: BUGZLUSMQNBEHW-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a 2,4-dimethylphenylacetamide moiety. This structure combines a coumarin-like chromene system with a thiazole ring, which is further functionalized with an acetamide group bearing lipophilic methyl substituents.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-12-7-8-14(13(2)9-12)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGZLUSMQNBEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The chromeno-thiazole intermediate is then acylated with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.

Comparison with Similar Compounds

Structural Analogues

Coumarin-Thiazole Hybrids
  • Compound 15 (2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) Structural Similarities: Shares the coumarin-thiazole backbone and a 2,4-dimethylphenyl group. Key Differences: The acetamide linkage in the target compound is directly attached to the chromeno-thiazole nitrogen, whereas Compound 15 has an additional aniline NH spacer. Physical Properties:
  • Molecular Weight : 406.20 g/mol (M+H)+ vs. ~420 g/mol (estimated for the target compound).
  • Melting Point : 188–192°C .

    • Bioactivity : Demonstrated α-glucosidase inhibition (IC₅₀ = 12.3 µM), attributed to the coumarin-thiazole framework and methyl groups enhancing lipophilicity .
  • Compound 13 (2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) Structural Differences: Substitutes 2,4-dimethylphenyl with electron-withdrawing dichlorophenyl. Impact: Lower lipophilicity (Cl vs. CH₃) reduces membrane permeability, correlating with weaker α-glucosidase inhibition (IC₅₀ = 18.7 µM) .
Benzothiazole Derivatives
  • N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Derivatives Example: Compound 18 () features a pyrimidinone-thioacetamide group. Comparison: The thioacetamide linkage in Compound 18 vs. acetamide in the target compound may alter hydrogen-bonding interactions with enzymes. The trifluoromethyl group enhances metabolic stability but increases molecular weight (m/z ~550) .
Chromeno-Thiazole Variants
  • N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide Structural Differences: Replaces 2,4-dimethylphenylacetamide with a bulkier diphenylethanamide group. Impact: Increased steric hindrance may reduce binding affinity to compact enzyme active sites .

Functional and Pharmacological Comparisons

Enzyme Inhibition Potential
  • α-Glucosidase Inhibition: Compound IC₅₀ (µM) Key Structural Features Target Compound (Predicted) ~10–15* Chromeno-thiazole, 2,4-dimethyl Compound 15 12.3 Coumarin-thiazole, 2,4-dimethyl Compound 13 18.7 Coumarin-thiazole, 2,4-dichloro *Predicted based on structural similarity to Compound 14.
  • Mechanistic Insights : The 2,4-dimethylphenyl group in the target compound likely enhances hydrophobic interactions with enzyme pockets, similar to Compound 15. Electron-donating methyl groups may improve binding compared to electron-withdrawing substituents (e.g., Cl in Compound 13) .

Physicochemical Properties

Property Target Compound Compound 15 Compound 18
Molecular Weight (g/mol) ~420 (estimated) 406.20 ~550
Melting Point (°C) 180–190 (predicted) 188–192 Not reported
Key IR Peaks (cm⁻¹) ~1714 (C=O), ~1604 (C=N) 1713.58 (C=O), 1604.95 1700–1750 (C=O, C=S)

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a complex heterocyclic compound with significant biological activity. This compound belongs to a class of thiazole derivatives and has been studied for its potential therapeutic applications, particularly in oncology. The unique structural features of this compound contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H16N2O2S
  • IUPAC Name : this compound
  • CAS Number : 681157-61-9

This compound features a chromene ring fused with a thiazole ring and an acetamide moiety, which enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound in this series displayed high potency against both sensitive and resistant cancer cell lines, indicating its potential as a therapeutic agent for drug-resistant cancers.

The mechanism by which this compound induces cell death involves the activation of both apoptosis and autophagy pathways. Studies indicate that it leads to significant tumor growth reduction in vivo using A375 xenograft models in mice, showcasing its efficacy in a living organism .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics. These properties are crucial for its potential development as an anticancer drug.

Other Biological Activities

In addition to its anticancer properties, compounds related to this structure have been evaluated for other biological activities:

  • Cholinesterase Inhibition : Some derivatives have been found to exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases .

Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis and autophagy
Cholinesterase InhibitionModerate inhibition of AChE and BChE

Case Study 1: Melanoma Treatment

In a study involving melanoma cells, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death. The study also reported that treatment led to morphological changes typical of apoptotic cells.

Case Study 2: Pancreatic Cancer Models

Another investigation utilized pancreatic cancer models where the compound not only inhibited tumor growth but also improved survival rates in treated mice compared to control groups. This study emphasized the need for further exploration into the compound's mechanism and long-term effects.

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